molecular formula C8H9BrFNO3S B1448572 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide CAS No. 1856819-55-0

4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B1448572
CAS No.: 1856819-55-0
M. Wt: 298.13 g/mol
InChI Key: GXCYWSFAKWNXBI-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H9BrFNO3S and its molecular weight is 298.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .

Mode of Action

It’s known that sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the bacterial synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and DNA in bacteria .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide are likely related to the inhibition of folic acid synthesis in bacteria, leading to a decrease in the production of necessary components for DNA and RNA synthesis . This results in the inability of the bacteria to proliferate.

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed throughout body fluids and tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is likely the inhibition of bacterial growth due to the disruption of folic acid synthesis, an essential component for bacterial DNA and RNA synthesis .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include the pH level of the environment, the presence of other drugs, and the specific characteristics of the bacterial strain, such as resistance mechanisms .

Properties

IUPAC Name

4-bromo-3-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO3S/c9-7-2-1-6(5-8(7)10)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYWSFAKWNXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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